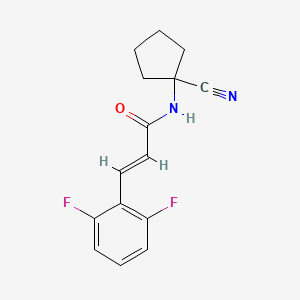
(E)-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H14F2N2O and its molecular weight is 276.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)prop-2-enamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C15H14F2N2O
- Molecular Weight : 276.287 g/mol
- IUPAC Name : this compound
The compound features a unique structure that includes a cyanocyclopentyl group and a difluorophenyl moiety, contributing to its biological activity.
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to significant pharmacological effects.
Potential Targets
- Cyclin-dependent Kinases (CDKs) : Similar compounds have shown inhibitory activity against CDK1/Cyclin B, which is crucial in regulating the cell cycle and may lead to apoptosis in cancer cells .
Anticancer Activity
Several studies have indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance:
- Growth Inhibition : Compounds designed with nitrogen-containing flavonoids demonstrated potent growth inhibitory actions against various cancer cell lines such as Bel-7402, PC-3, ECA-109, A-549, HL-60, and MCF-7 .
- Induction of Apoptosis : Flow cytometry analyses revealed that certain derivatives can induce apoptosis in cancer cells, suggesting a potential therapeutic role for this compound in oncology.
Data Table: Biological Activity Comparison
| Compound Name | Activity Type | Cell Lines Tested | IC50 Values (μM) | Reference |
|---|---|---|---|---|
| This compound | Anticancer | Bel-7402, PC-3 | TBD | |
| Nitrogen-containing flavonoids | CDK1 Inhibition | Various | 5 - 20 |
Case Study 1: CDK Inhibition
A study focused on nitrogen-containing flavonoids demonstrated their ability to inhibit CDK1/Cyclin B effectively. The representative compounds exhibited significant growth inhibition in vitro against multiple cancer cell lines . This suggests that similar mechanisms may be applicable to this compound.
Case Study 2: Apoptosis Induction
Another investigation into the apoptotic effects of related compounds found that they can significantly induce programmed cell death in prostate cancer cells. This indicates a promising avenue for further research into the apoptotic potential of this compound .
Eigenschaften
IUPAC Name |
(E)-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c16-12-4-3-5-13(17)11(12)6-7-14(20)19-15(10-18)8-1-2-9-15/h3-7H,1-2,8-9H2,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEMYLPABBOBIE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C=CC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C#N)NC(=O)/C=C/C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













